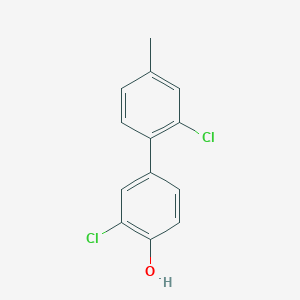
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% (2-CMPP) is a chemical compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 95-97°C, and is soluble in many organic solvents. 2-CMPP is a versatile compound used in a variety of research applications, including organic synthesis, analytical chemistry, and pharmacology.
Scientific Research Applications
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis to prepare a variety of compounds, including pharmaceuticals, dyes, and pesticides. 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is also used in analytical chemistry as a reagent for the determination of trace metals. In pharmacology, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is used as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and anti-cancer agents.
Mechanism of Action
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to act as a monooxygenase inhibitor, which means it blocks the activity of enzymes that are involved in the metabolism of drugs and other compounds. Specifically, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to inhibit the cytochrome P450 enzyme family, which is responsible for the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and pain. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-microbial effects.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its low toxicity and low cost. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is relatively easy to synthesize and has a high degree of purity. However, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of potential applications in scientific research. In the future, it may be used to develop novel drugs for the treatment of cancer and other diseases. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new methods for the synthesis of drugs and other compounds. Furthermore, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to study the biochemical and physiological effects of drugs and other compounds. Lastly, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new analytical methods for the determination of trace metals.
Synthesis Methods
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step is the reaction of 4-chloro-2-methylphenol with sodium hypochlorite in an aqueous medium to form 4-chloro-2-methylphenol hydrochloride. The second step is the reaction of 4-chloro-2-methylphenol hydrochloride with sodium hydroxide to form 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%. The overall reaction is as follows:
4-Chloro-2-methylphenol + NaOCl → 4-Chloro-2-methylphenol hydrochloride
4-Chloro-2-methylphenol hydrochloride + NaOH → 2-Chloro-4-(4-chloro-2-methylphenyl)phenol
properties
IUPAC Name |
2-chloro-4-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRZGILZUPIZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686006 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chloro-2-methylphenyl)phenol | |
CAS RN |
1261990-79-7 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














